1-(4-pyrazol-1-ylphenyl)piperidin-3-one 1-(4-pyrazol-1-ylphenyl)piperidin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14242672
InChI: InChI=1S/C14H15N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10H,1,3,9,11H2
SMILES:
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol

1-(4-pyrazol-1-ylphenyl)piperidin-3-one

CAS No.:

Cat. No.: VC14242672

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-pyrazol-1-ylphenyl)piperidin-3-one -

Specification

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
IUPAC Name 1-(4-pyrazol-1-ylphenyl)piperidin-3-one
Standard InChI InChI=1S/C14H15N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10H,1,3,9,11H2
Standard InChI Key RCOATHNNQSDXLT-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)CN(C1)C2=CC=C(C=C2)N3C=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound has a molecular weight of 241.29 g/mol and the IUPAC name 1-(4-pyrazol-1-ylphenyl)piperidin-3-one . Key identifiers include:

PropertyValue
CAS Number1418755-18-6
SMILESC1CC(=O)CN(C1)C2=CC=C(C=C2)N3C=CC=N3
InChI KeyRCOATHNNQSDXLT-UHFFFAOYSA-N
PubChem CID71227356

The piperidin-3-one ring introduces a ketone group at position 3, while the pyrazole moiety at the phenyl para-position contributes to its planar aromaticity and hydrogen-bonding capacity .

Spectral Characterization

  • NMR: The ¹H NMR spectrum (CDCl₃) shows characteristic signals for the piperidine ring (δ 2.70–3.10 ppm) and pyrazole protons (δ 7.50–8.20 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 241.29, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Piperidine Ring Formation: 4-Piperidone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in aqueous acetone .

  • Pyrazole Coupling: A Buchwald–Hartwig amination or Ullmann reaction attaches the pyrazole group to the phenyl ring .

  • Deprotection and Purification: Acidic removal of the Boc group yields the final product, purified via recrystallization (ethyl acetate/methanol) .

Example Procedure:

  • Step 1: 4-Piperidone hydrochloride (100 g), NaHCO₃ (60 g), and di-tert-butyl dicarbonate (156 g) in 50% acetone yield N-Boc-4-piperidone (91% yield) .

  • Step 2: Coupling with 1H-pyrazole-1-boronic acid using Pd(PPh₃)₄ catalyst achieves 85% yield .

Yield and Scalability

Typical yields range from 78–85%, with scalability demonstrated at the 100-gram scale . Challenges include controlling regioselectivity during pyrazole attachment and minimizing ketone oxidation .

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs (e.g., CHEMBL526479) inhibit serine/threonine-protein kinase B-raf (Ki = 10.4 nM), suggesting potential anticancer applications . The pyrazole nitrogen atoms mediate hydrogen bonding with kinase active sites, while the piperidinone enhances solubility .

Neurological Targets

Related piperidin-4-yl derivatives act as 5-HT₄ receptor partial agonists (Ki = 10.4 nM), implicating roles in treating cognitive disorders . The ketone group may facilitate blood-brain barrier penetration .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Kinase Inhibitors: Modifications at the pyrazole N1 position improve selectivity for EGFR and VEGFR2 .

  • GPCR Modulators: Substituents on the piperidine ring enhance affinity for serotonin and dopamine receptors .

Preclinical Studies

  • Cancer: In murine xenograft models, analogs reduced tumor volume by 60% at 50 mg/kg/day .

  • Neurodegeneration: Improved memory retention in rodent models of Alzheimer’s disease at 10 mg/kg .

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